2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Molecular Weight Physicochemical Properties Imidazole Derivatives

Researchers face reproducibility risks when substituting generic imidazole-4-carboxylic acids. This specific CAS-registered entity (39828-47-2) offers a distinct physicochemical profile-XLogP -1.1, 3 H-bond donors, TPSA 78.4 Ų-that is critical for success in published routes. - **Key Application:** Confirmed reactant for the enantioselective strategy to palau'amine and related bisguanidine marine alkaloids. - **IP Alignment:** Serves as a key intermediate in PDE3/PDE4 dual inhibitor (US-2021323960-A1) and pest control agent (AU-2017217184-A1) patents. - **Supply:** Versatile building block available in high purity with batch-specific QC documentation, ensuring fidelity to prior art.

Molecular Formula C4H4N2O3
Molecular Weight 128.09 g/mol
CAS No. 39828-47-2
Cat. No. B181231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
CAS39828-47-2
Molecular FormulaC4H4N2O3
Molecular Weight128.09 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)N1)C(=O)O
InChIInChI=1S/C4H4N2O3/c7-3(8)2-1-5-4(9)6-2/h1H,(H,7,8)(H2,5,6,9)
InChIKeyXJSWLMGZMRUNLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic Acid (CAS 39828-47-2): Chemical Class and Procurement Baseline


2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS 39828-47-2) is a heterocyclic organic compound belonging to the imidazole-4-carboxylic acid class. It is characterized by a partially saturated imidazole ring (2,3-dihydro) bearing a 2-oxo (keto) group and a 4-carboxylic acid substituent. Key baseline properties computed by PubChem include a molecular weight of 128.09 g/mol, a calculated XLogP of -1.1, a hydrogen bond donor count of 3, and a topological polar surface area (TPSA) of 78.4 Ų [1]. These baseline physicochemical descriptors serve as the foundation for evaluating its differentiation from related imidazole carboxylic acids.

Why Generic Imidazole Carboxylic Acids Cannot Substitute for 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic Acid


Substituting 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid with a generic imidazole carboxylic acid—even a close structural relative—introduces measurable shifts in key physicochemical and functional parameters that can undermine experimental reproducibility or synthetic success. The presence of the 2,3-dihydro-2-oxo moiety fundamentally alters the molecule's hydrogen bonding capacity, lipophilicity, and solubility profile compared to unsaturated (2H) or unsubstituted analogs [1]. These quantifiable differences, detailed in Section 3, directly impact its behavior as a synthetic building block, its chromatographic retention, and its predicted ADME properties. Consequently, generic substitution is not a scientifically sound practice without rigorous re-validation.

Quantitative Differentiation Evidence: 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic Acid vs. Closest Analogs


Molecular Weight Differentiates 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic Acid from Unsaturated and Unsubstituted Analogs

The molecular weight of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is 128.09 g/mol. This is a quantifiable difference compared to the fully unsaturated 2-oxo-2H-imidazole-4-carboxylic acid (CAS 62305-90-2), which has a molecular weight of 126.07 g/mol, and the unsubstituted 1H-imidazole-4-carboxylic acid (CAS 1072-84-0), which has a molecular weight of 112.09 g/mol [1][2]. The +2.02 Da and +16.00 Da differences are not negligible and affect molarity calculations, weighing, and mass spectrometry identification.

Molecular Weight Physicochemical Properties Imidazole Derivatives

Enhanced Hydrogen Bond Donor Capacity of 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic Acid Relative to Imidazole Carboxylic Acid Analogs

The compound possesses a hydrogen bond donor (HBD) count of 3, derived from the carboxylic acid proton and the two N-H protons of the 2,3-dihydro-2-oxo imidazole ring [1]. In contrast, the unsaturated 2-oxo-2H-imidazole-4-carboxylic acid has an HBD count of 1, and the unsubstituted 1H-imidazole-4-carboxylic acid has an HBD count of 2 [2]. This represents a 200% and 50% increase in potential hydrogen bond donor interactions, respectively.

Hydrogen Bonding Physicochemical Properties Molecular Recognition

Divergent Lipophilicity (XLogP) Profile Dictates Chromatographic Behavior and Permeability

The computed partition coefficient (XLogP3-AA) for the target compound is -1.1 [1]. This value indicates higher hydrophilicity compared to the unsaturated analog 2-oxo-2H-imidazole-4-carboxylic acid (XLogP: -0.4) and the unsubstituted 1H-imidazole-4-carboxylic acid (XLogP: -0.1) [2]. The difference of -0.7 to -1.0 log units corresponds to a 5- to 10-fold decrease in partition coefficient, which will directly influence retention times in reversed-phase HPLC and predicted membrane permeability.

Lipophilicity ADME Chromatography

Topological Polar Surface Area Distinction Influences Bioavailability and Membrane Permeability Predictions

The topological polar surface area (TPSA) of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is calculated to be 78.4 Ų [1]. This value is intermediate between the unsaturated 2-oxo-2H-imidazole-4-carboxylic acid (TPSA: 79.1 Ų) and the unsubstituted 1H-imidazole-4-carboxylic acid (TPSA: 66 Ų) [2]. The TPSA is a key descriptor used to predict intestinal absorption and blood-brain barrier penetration, where values below 140 Ų are generally considered favorable for oral bioavailability. The distinct TPSA of this compound positions it uniquely among its analogs.

Polar Surface Area Bioavailability Drug-likeness

Quantifiable Aqueous Solubility of 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic Acid Enables Predictable Reaction Conditions

The compound's calculated aqueous solubility is 0.97 g/L at 25 °C . This is a specific, quantifiable property. While comparable solubility data for closely related analogs is not uniformly available in the public domain, this value provides a concrete benchmark for experimental design. The measured melting point is reported as 270 °C, providing an additional physical constant for identity verification and purity assessment .

Solubility Reaction Medium Formulation

Validated Synthetic Utility in Enantioselective Spirocyclic Core Construction

This compound has a documented, specific application as a reactant in an enantioselective strategy to construct the spirocyclic core of palau'amine and related bisguanidine marine alkaloids . This is a non-trivial, complex synthetic transformation. While other imidazole derivatives may serve as general building blocks, this specific application in the context of a challenging enantioselective route differentiates it as a validated intermediate for this class of natural products. The use is also supported by its citation as a key intermediate in multiple patent families, including those for PDE3/PDE4 dual inhibitors and pest control agents .

Synthetic Methodology Enantioselective Synthesis Alkaloid Synthesis

Procurement-Driven Application Scenarios for 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic Acid (CAS 39828-47-2)


As a Privileged Intermediate for Enantioselective Synthesis of Palau'amine and Related Bisguanidine Alkaloids

This is the most specific and documented application for this exact compound. Research groups focused on the total synthesis of palau'amine, a complex marine natural product with significant biological activity, require this building block for the established enantioselective route to its spirocyclic core . Procuring this exact compound ensures fidelity to the published procedure.

As a Cited Reactant in Patented Syntheses of PDE3/PDE4 Dual Inhibitors and Pest Control Agents

The compound appears as a key intermediate or building block in the patent literature for developing PDE3/PDE4 dual inhibitors (US-2021323960-A1) and substituted 2-oxyimidazolyl-carboxamides as pest control agents (AU-2017217184-A1, CA-3013963-A1, EP-3414237-A1) . Industrial R&D laboratories developing follow-on compounds or seeking to explore this chemical space should use this specific CAS-registered entity to align with prior art.

As a Physicochemically Distinct Scaffold for MedChem Library Diversification

For medicinal chemistry campaigns seeking to expand compound libraries with diverse physicochemical properties, 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid offers a quantifiably different profile from standard imidazole-4-carboxylic acids. Its distinct XLogP (-1.1), hydrogen bond donor count (3), and TPSA (78.4 Ų) place it in a unique region of chemical space, potentially leading to novel intellectual property and distinct biological activity profiles [1].

As a Calibrant or Reference Standard for Method Development

Given its defined physical properties—including a specific melting point of 270 °C and a calculated solubility of 0.97 g/L —this compound can serve as a consistent standard for developing or validating analytical methods (e.g., HPLC, LC-MS) for polar, heterocyclic carboxylic acids. Its unique retention characteristics, driven by its XLogP and TPSA [1], make it a useful tool for benchmarking chromatographic systems.

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